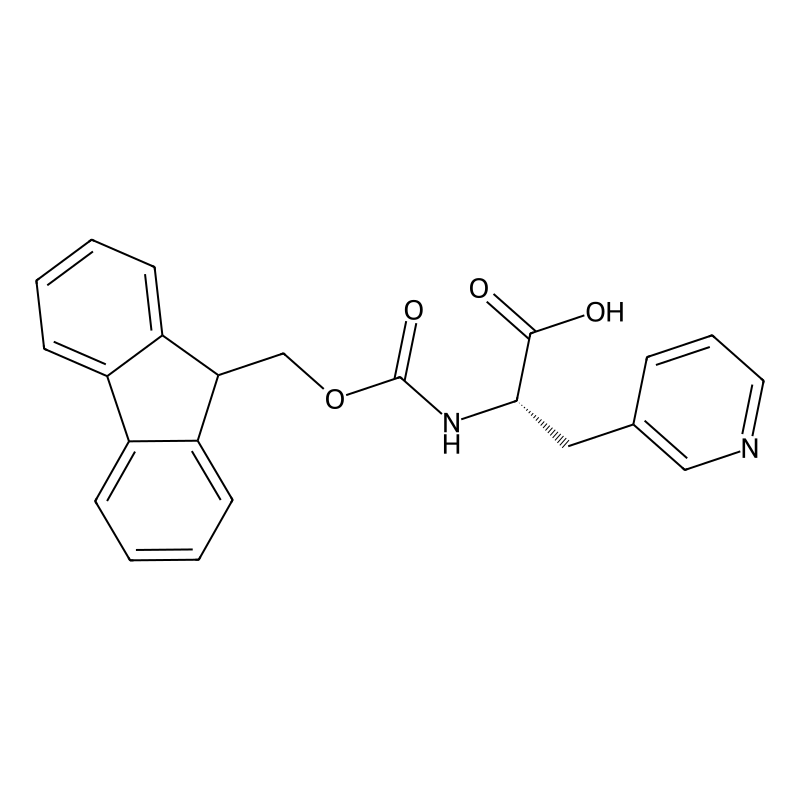

Fmoc-3-(3-pyridyl)-L-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-3-(3-pyridyl)-L-alanine serves as a valuable building block in peptide synthesis due to its unique properties:

- Improved solubility: The presence of the pyridyl group enhances the molecule's water solubility compared to its natural counterpart, L-phenylalanine. This property is particularly advantageous when synthesizing peptides with poor aqueous solubility, facilitating their handling and purification during the synthesis process [].

- Bioorthogonal functionality: The pyridyl group offers a bioorthogonal functional handle, meaning it can be selectively modified or conjugated with other molecules without affecting other functional groups present in the peptide. This allows for the creation of targeted peptides with specific functionalities, such as attaching fluorescent labels for visualization or attaching therapeutic moieties for drug delivery applications [].

These attributes make Fmoc-3-(3-pyridyl)-L-alanine a valuable tool for researchers studying protein-protein interactions, designing novel peptide-based drugs, and developing functional biomaterials.

Beyond Peptide Synthesis

Beyond its role in peptide synthesis, Fmoc-3-(3-pyridyl)-L-alanine also finds applications in other areas of scientific research:

- Development of fluorescent probes: The pyridyl group can be used to create fluorescent probes for various biological applications. By attaching a fluorophore to the pyridyl group, researchers can develop probes for specific enzymes, proteins, or cellular environments, enabling the visualization and study of biological processes [].

- Solid-phase organic synthesis: The pyridyl group can be utilized in solid-phase organic synthesis as a linker or directing group. This allows for the selective modification and manipulation of organic molecules during the synthesis process [].

Fmoc-3-(3-pyridyl)-L-alanine is a non-natural amino acid derivative that plays a significant role in peptide synthesis. It consists of the standard amino acid L-alanine, modified with a 3-pyridyl group attached to the β-carbon and protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. This structure enhances its utility in solid-phase peptide synthesis by allowing for selective reactions while maintaining the integrity of the amino acid during the synthesis process . The compound's molecular formula is C23H20N2O4, and its molecular weight is approximately 388.42 g/mol .

- Deprotection Reactions: The Fmoc group can be removed under basic conditions (typically using piperidine), allowing the amino group to participate in further peptide bond formation.

- Coupling Reactions: It can react with carboxylic acids or activated esters to form peptide bonds, facilitating the assembly of complex peptides.

- Metal Coordination: The 3-pyridyl group allows for coordination with metal ions, which can be exploited in various biochemical applications, including catalysis and sensing.

The synthesis of Fmoc-3-(3-pyridyl)-L-alanine typically involves several key steps:

- Protection of L-Alanine: The amino group of L-alanine is first protected using the Fmoc group.

- Introduction of the 3-Pyridyl Group: The β-carbon is then modified to introduce the 3-pyridyl substituent. This can be achieved through various methods, including alkylation or coupling reactions with pyridine derivatives.

- Purification: The final product is purified using techniques such as chromatography to obtain high purity suitable for peptide synthesis.

Fmoc-3-(3-pyridyl)-L-alanine is widely used in:

- Peptide Synthesis: As a building block in solid-phase peptide synthesis, it allows for the incorporation of unique functionalities into peptides.

- Drug Development: Its ability to chelate metals and interact with biological systems makes it a candidate for drug design and development.

- Bioconjugation: It can be utilized in linking biomolecules due to its reactive functional groups .

Several compounds share structural similarities with Fmoc-3-(3-pyridyl)-L-alanine, each offering unique properties:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-3-(4-pyridyl)-L-alanine | Similar structure but with a 4-pyridyl group | Different electronic properties due to pyridine position |

| Fmoc-L-alanine | Standard L-alanine with an Fmoc protection | Lacks the pyridyl group, limiting metal coordination |

| Fmoc-β-(2-thienyl)-L-alanine | Contains a thiophene ring instead of pyridine | Offers different reactivity and potential applications |

These compounds highlight the versatility and specificity that modifications can impart on amino acid derivatives, emphasizing the unique role of Fmoc-3-(3-pyridyl)-L-alanine in synthetic chemistry and biochemistry .

Molecular Structure

Fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine represents a complex amino acid derivative characterized by three distinct structural components that contribute to its unique chemical properties [1] [2] [3]. The compound exhibits a molecular formula of C₂₃H₂₀N₂O₄ with a molecular weight of 388.42 grams per mole [1] [2] [3]. The molecule's architecture incorporates a fluorenylmethyloxycarbonyl protecting group, a pyridyl aromatic substituent, and an L-alanine backbone in a stereospecific configuration [2] [3].

Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The fluorenylmethyloxycarbonyl protecting group serves as a base-labile amine protecting functionality that demonstrates exceptional stability toward acids and hydrolysis while maintaining selective removal characteristics through weak base treatment [4]. This protecting group exhibits particular utility in solid-phase peptide synthesis applications where its compatibility with other reagents and ease of removal streamline synthesis workflows [4]. The fluorenyl moiety contributes significant fluorescence properties to the molecule, enabling ultraviolet-inactive compounds to be analyzed through reversed-phase high-performance liquid chromatography after derivatization [4].

The fluorenylmethyloxycarbonyl group demonstrates rapid removal under basic conditions, with piperidine being the preferred reagent for deprotection as it forms stable adducts with the dibenzofulvene byproduct [4]. This mechanism prevents unwanted side reactions with the substrate during the deprotection process [4]. The protecting group's incorporation through reaction with fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate provides reliable protection of primary and secondary amines [4].

Pyridyl Moiety at Position 3

The pyridyl moiety attached at the 3-position of the alanine side chain introduces significant electronic and steric effects that influence the compound's overall properties . This aromatic heterocycle contains a nitrogen atom that can participate in hydrogen bonding interactions and coordination chemistry . The positioning of the pyridine ring at the meta position relative to the point of attachment creates unique spatial arrangements that affect molecular conformations .

Research indicates that replacing phenylalanine and tyrosine residues with 3-pyridylalanine derivatives increases the aqueous solubility of peptide constructs [6]. The pyridyl group's electron-withdrawing nature and potential for π-π stacking interactions contribute to the compound's distinctive chemical behavior . The aromatic character of the pyridine ring provides opportunities for various chemical modifications and interactions that are not available with aliphatic amino acid derivatives .

L-Alanine Backbone Configuration

The L-alanine backbone maintains the fundamental amino acid structure with the characteristic S-configuration at the alpha carbon [2] [3]. This stereochemical arrangement ensures compatibility with biological systems and peptide synthesis protocols [2] [3]. The alpha-amino acid framework provides the essential carboxylic acid and amino functional groups necessary for peptide bond formation [2] [3].

The L-configuration represents the naturally occurring stereoisomer that exhibits compatibility with enzymatic systems and maintains proper secondary structure formation in peptide constructs [2] [3]. The alanine backbone's methyl substituent at the beta position has been replaced with the 3-pyridylmethyl group, creating a non-natural amino acid derivative with enhanced properties [2] [3].

Physical Properties

Molecular Weight and Formula

Table 1: Molecular Properties of Fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₀N₂O₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 388.42 | [1] [2] [3] |

| CAS Registry Number | 175453-07-3 | [1] [2] [3] |

| IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | [2] [3] |

| InChI Key | JQLPMTXRCLXOJO-NRFANRHFSA-N | [3] |

| MDL Number | MFCD00144887 | [3] |

| Physical State | Solid | [7] [8] |

| Color/Appearance | White to off-white crystalline powder | [7] [8] [9] |

The molecular composition reflects the integration of three distinct structural elements within a single molecular framework [1] [2] [3]. The molecular weight of 388.42 grams per mole positions this compound within the typical range for protected amino acid derivatives used in peptide synthesis applications [1] [2] [3].

Solubility Parameters

The solubility characteristics of fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine demonstrate limited solubility in various organic solvents [7] [8] [10]. Dichloromethane provides sparingly soluble conditions, while dimethyl sulfoxide and methanol offer slightly soluble characteristics, with methanol requiring sonication for optimal dissolution [7] [8] [10].

The compound exhibits solubility in dimethylformamide at concentrations of 0.1 grams in 4 milliliters, providing clearly soluble solutions [11]. These solubility parameters reflect the compound's amphiphilic nature, combining hydrophobic aromatic components with polar functional groups [7] [8] [10]. The limited aqueous solubility typical of fluorenylmethyloxycarbonyl-protected amino acids necessitates the use of organic solvents for most synthetic applications [7] [8] [10].

Melting Point and Thermal Stability

Table 2: Physical Properties of Fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 155.3 (L-form), 166.5 (D-form) | [7] [8] [9] [10] |

| Boiling Point (°C) | 514.13 (rough estimate) | [7] [8] [10] |

| Density (g/cm³) | 1.2692 (rough estimate) | [7] [8] [10] |

| Refractive Index | 1.6300 (estimate) | [7] [8] [10] |

| Storage Temperature (°C) | 2-8 | [7] [8] [10] |

| pKa (predicted) | 3.32 ± 0.10 | [7] [8] [9] [10] |

| Solubility in DCM | Sparingly soluble | [7] [8] [10] |

| Solubility in DMSO | Slightly soluble | [7] [8] [10] |

| Solubility in Methanol | Slightly soluble (sonicated) | [7] [8] [10] |

The melting point data reveals stereoisomer-dependent thermal behavior, with the L-form exhibiting a melting point of 155.3°C and the D-form showing a higher melting point of 166.5°C [7] [8] [9] [10]. This difference reflects the distinct crystal packing arrangements between enantiomers [7] [8] [9] [10]. The recommended storage temperature range of 2-8°C ensures compound stability and prevents degradation [7] [8] [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine through multiple nuclei analysis [12] [13]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the fluorenyl aromatic protons in the 7.2-7.8 parts per million range and pyridyl protons appearing between 7.4-8.6 parts per million [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy enables identification of carbonyl carbon signals and aromatic carbon environments within the molecule [12] [13]. The technique provides definitive structural confirmation and purity assessment capabilities for synthetic and analytical applications [12] [13]. Oxygen-17 nuclear magnetic resonance represents an emerging technique for analyzing carbonyl oxygen and hydroxyl oxygen signals, offering insights into hydrogen bonding interactions [12] [13].

Solid-state nuclear magnetic resonance techniques demonstrate particular utility for examining fluorenylmethyloxycarbonyl-protected amino acids, with magic-angle spinning and non-spinning approaches providing complementary information about molecular environments [12] [13]. Computed nuclear magnetic resonance parameters using density functional theory calculations show good agreement with experimental results, supporting structural assignments [12] [13].

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine [14] [15] [16]. The molecular ion [M+H]⁺ appears at mass-to-charge ratio 389, confirming the molecular weight determination [14] [15] [16]. Characteristic fragmentation patterns include loss of the fluorenylmethyloxycarbonyl protecting group and formation of protonated fluorenylmethyl carbamate ions at mass-to-charge ratio 240 [15] [16].

Tandem mass spectrometry techniques reveal specific fragmentation pathways involving nitrogen-carbon bond cleavages and characteristic neutral losses [15] [16]. The compound demonstrates typical fluorenylmethyloxycarbonyl-protected amino acid fragmentation behavior, including formation of dibenzofulvene-related fragments and amino acid-specific ions [15] [16]. Mass spectrometry analysis provides essential confirmation of synthetic success and purity assessment in preparative applications [14] [15] [16].

Infrared Spectroscopic Profile

Table 3: Spectroscopic Properties Overview

| Technique | Key Features | Applications | Reference |

|---|---|---|---|

| ¹H NMR | Fluorenyl aromatic protons (7.2-7.8 ppm), pyridyl protons (7.4-8.6 ppm) | Structural confirmation, purity assessment | [12] [13] |

| ¹³C NMR | Carbonyl carbon signals, aromatic carbons | Structural elucidation | [12] [13] |

| ¹⁷O NMR | Carbonyl oxygen and hydroxyl oxygen signals | Hydrogen bonding studies | [12] [13] |

| ESI-MS | Molecular ion [M+H]⁺ at m/z 389, characteristic fragmentations | Molecular weight confirmation, fragmentation patterns | [14] [15] [16] |

| IR Spectroscopy | C=O stretch (1650-1750 cm⁻¹), N-H stretch (3200-3400 cm⁻¹) | Functional group identification | [17] [18] [19] [20] |

Infrared spectroscopy reveals characteristic absorption frequencies corresponding to the major functional groups within fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine [17] [18] [19] [20]. The carbonyl stretching vibrations appear in the 1650-1750 wavenumber region, with specific frequencies dependent on the electronic environment and hydrogen bonding interactions [19] [20]. Carboxylic acid carbonyl stretches typically occur between 1710-1780 wavenumbers, while carbamate carbonyl absorptions appear at 1630-1690 wavenumbers [19] [20].

The nitrogen-hydrogen stretching vibrations manifest in the 3200-3400 wavenumber range, providing identification of the amino functionality [20] [21]. Pyridine ring vibrations contribute characteristic bands in the fingerprint region between 700-1200 wavenumbers [17] [18]. The fluorenyl aromatic system produces multiple absorption bands throughout the spectrum, particularly in the carbon-hydrogen stretching region above 3000 wavenumbers and aromatic carbon-carbon stretching vibrations between 1400-1600 wavenumbers [20] [21].

Structural Conformations and Stability

The conformational behavior of fluorenylmethyloxycarbonyl-3-(3-pyridyl)-L-alanine involves multiple rotational degrees of freedom around the carbon-nitrogen and carbon-carbon bonds within the molecule [22] [23] [24]. Computational studies using density functional theory methods provide insights into preferred conformational arrangements and rotational barriers [22] [23] [24]. The fluorenylmethyloxycarbonyl protecting group adopts specific orientations that minimize steric interactions while maintaining optimal electronic stabilization [22] [23].

The pyridyl moiety exhibits conformational flexibility around the carbon-carbon bond connecting it to the alanine backbone [23]. Rotational barriers around aromatic nitrogen-carbon bonds demonstrate dependence on electronic effects, with electron-withdrawing substituents increasing barrier heights [23]. The three-dimensional structure accommodates various conformational states that influence the compound's chemical reactivity and intermolecular interactions [22] [23] [24].

Self-assembly behavior observed in related fluorenylmethyloxycarbonyl-amino acid derivatives suggests potential for supramolecular structure formation under appropriate conditions [25] [26]. The combination of aromatic stacking interactions from both the fluorenyl and pyridyl groups, along with hydrogen bonding capabilities of the amino acid backbone, creates opportunities for controlled molecular organization [25] [26]. Temperature and concentration effects influence the morphological characteristics of self-assembled structures, demonstrating the dynamic nature of intermolecular interactions [25] [26].

Traditional Synthesis Routes

Protection of L-Alanine with Fmoc Group

The fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the gold standard for amino acid protection in peptide synthesis due to its exceptional stability under acidic conditions and facile removal under mild basic conditions [1]. The protection of L-alanine with the Fmoc group represents the foundational step in synthesizing Fmoc-3-(3-pyridyl)-L-alanine.

Classical Fmoc-Chloride Method

The traditional approach employs fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) as the protecting reagent. L-alanine is dissolved in a biphasic system containing water and 1,4-dioxane, with sodium carbonate serving as the base [2]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of Fmoc-Cl, forming the characteristic carbamate linkage. This method typically achieves yields of 85-95% but requires extended reaction times of 18-24 hours and can produce dipeptide byproducts due to the formation of mixed anhydrides [3].

Improved Fmoc-OSu Protocol

A more refined approach utilizes N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the activating reagent [4]. This method offers superior control over reaction conditions and significantly reduces side product formation. The reaction is performed in aqueous sodium bicarbonate solution, providing yields of 90-99% with reaction times reduced to 2-6 hours. The improved selectivity stems from the activated ester mechanism, which minimizes unwanted reactions with other nucleophilic sites [5].

Advanced Silylation-Fmoc Strategy

Recent developments have introduced silylation-based protection strategies that eliminate the need for external bases [6]. This approach employs trimethylsilyl protection as a temporary masking strategy, allowing for highly controlled introduction of the Fmoc group with yields reaching 92-98% and reaction times as short as 1-4 hours.

Modern Synthetic Approaches

Chiral Alkylation Strategies

Contemporary approaches to Fmoc-3-(3-pyridyl)-L-alanine synthesis increasingly rely on asymmetric alkylation methodologies that provide excellent stereocontrol and operational simplicity.

Nickel(II) Complex-Mediated Alkylation

The use of chiral nickel(II) complexes derived from Schiff bases represents a powerful strategy for asymmetric amino acid synthesis [10]. The method employs (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB) as the chiral auxiliary, forming a square-planar complex with glycine or alanine derivatives. Subsequent alkylation with 3-pyridylmethyl electrophiles proceeds with excellent diastereoselectivity (85-99% ee) due to the rigid coordination environment [11].

The reaction mechanism involves enolate formation at the α-carbon, followed by alkylation from the sterically less hindered face. The BPB auxiliary provides effective facial discrimination through steric interactions with the approaching electrophile. Typical reaction conditions involve treatment with a strong base such as lithium diisopropylamide (LDA) at low temperature, followed by addition of the alkylating agent [12].

Evans Auxiliary-Based Approaches

Alternative chiral auxiliary strategies employ oxazolidinone derivatives pioneered by Evans and coworkers [13]. These methods provide complementary stereochemical outcomes and can be particularly effective for highly substituted amino acid targets. The auxiliary is removed under mild conditions, preserving the stereochemical integrity of the product.

Phase Transfer Catalysis Methods

Phase transfer catalysis (PTC) has emerged as a highly practical method for the asymmetric synthesis of α-amino acids, offering operational simplicity and excellent scalability [14].

Cinchona Alkaloid-Based Catalysts

The most successful PTC systems for amino acid synthesis employ modified cinchona alkaloids as chiral catalysts [15]. These catalysts function by forming ion pairs with the amino acid enolate in the organic phase, providing chiral discrimination during alkylation. The O(9)-allyl-N-benzylcinchonidinium bromide catalyst has proven particularly effective for the synthesis of pyridyl-substituted amino acids, achieving enantioselectivities of 80-95% [14].

The reaction is typically performed using solid-liquid PTC conditions with powdered potassium carbonate as the base and toluene or dichloromethane as the organic solvent. The mild reaction conditions (0-25°C) are compatible with sensitive substrates and minimize racemization [16].

Binaphthyl-Derived Catalysts

The Maruoka catalyst system, based on rigid binaphthyl frameworks, represents a significant advancement in PTC methodology [17]. These catalysts incorporate C₂-symmetric quaternary ammonium structures that provide highly organized chiral environments. The resulting enantioselectivities often exceed 90%, with the added benefit of low catalyst loadings (1-5 mol%) [18].

Mechanistic Considerations

The success of PTC methods relies on the formation of tight ion pairs between the chiral catalyst and the amino acid enolate. The catalyst not only extracts the substrate into the organic phase but also provides chiral discrimination through steric interactions with the approaching electrophile. The rigid catalyst structure is crucial for maintaining high selectivity across different substrate classes [19].

Stereochemical Control Mechanisms

Understanding the factors that govern stereochemical outcomes is essential for optimizing synthetic protocols and expanding substrate scope.

Conformational Analysis

Computational studies have revealed that successful chiral alkylation depends on the conformational preferences of the catalyst-substrate complex [20]. The most effective catalysts adopt rigid conformations that minimize conformational flexibility while maximizing steric differentiation between the two faces of the enolate.

Transition State Modeling

Advanced theoretical calculations have provided insights into the transition state structures for key bond-forming steps [21]. These studies indicate that the highest selectivity is achieved when the catalyst provides both steric shielding of one enolate face and stabilizing interactions with the developing bond.

Temperature Effects

Stereochemical control is highly temperature-dependent, with lower temperatures generally favoring higher selectivity [22]. However, reaction rates must be balanced against selectivity requirements, leading to optimized temperature profiles that maximize both yield and enantioselectivity.

Industrial Scale Production Techniques

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of cost, safety, environmental impact, and regulatory compliance.

Process Optimization Strategies

Industrial-scale synthesis of Fmoc-3-(3-pyridyl)-L-alanine typically employs optimized versions of the laboratory methods described above. Key considerations include:

- Solvent selection: Industrial processes favor recoverable solvents with acceptable environmental profiles

- Catalyst recycling: Economic viability requires efficient catalyst recovery and reuse

- Waste minimization: Process design emphasizes atom economy and waste reduction [23]

Continuous Flow Processing

Recent developments in flow chemistry have shown promise for amino acid synthesis at industrial scale [24]. Flow reactors offer enhanced heat and mass transfer, improved safety profiles, and better control over reaction parameters. These advantages are particularly important for reactions involving sensitive intermediates or hazardous reagents [25].

Quality Assurance Protocols

Industrial production requires comprehensive quality control systems to ensure product consistency and purity. This includes real-time monitoring of critical process parameters, statistical process control, and validated analytical methods for product release [26].

Purification and Analytical Validation Methods

The final step in Fmoc-3-(3-pyridyl)-L-alanine synthesis involves purification to remove impurities and byproducts, followed by comprehensive analytical validation to confirm structure, purity, and enantiomeric excess.

Chromatographic Purification

High-performance liquid chromatography (HPLC) represents the primary method for purifying Fmoc-protected amino acids [27]. Reversed-phase HPLC using C18 columns with gradient elution provides excellent resolution of the target compound from synthetic impurities. Typical mobile phase systems employ acetonitrile-water gradients with trifluoroacetic acid as a modifier to suppress peak tailing [28].

For large-scale purification, preparative HPLC systems can handle sample loads up to 200 mg on analytical columns, with proportional scaling for larger preparative columns [29]. The use of automated fraction collection systems ensures consistent product quality while minimizing labor requirements.

Crystallization Strategies

Where possible, crystallization provides an economical alternative to chromatographic purification. Fmoc-amino acids often exhibit favorable crystallization properties due to the rigid fluorenyl group, which promotes ordered packing in the solid state. Suitable solvent systems typically include alcohols, ethers, or alcohol-water mixtures [30].

Analytical Method Validation

Comprehensive analytical validation is essential for ensuring product quality and regulatory compliance. Key analytical parameters include:

Identity Confirmation

- ¹H and ¹³C NMR spectroscopy for structural verification

- High-resolution mass spectrometry for molecular formula confirmation

- Optical rotation measurement for stereochemical verification [31]

Purity Assessment

- HPLC analysis with UV detection at 254 nm for overall purity

- Karl Fischer titration for water content determination

- Elemental analysis for elemental composition verification [32]

Enantiomeric Purity

- Chiral HPLC using polysaccharide-based stationary phases

- Derivatization with chiral reagents followed by conventional HPLC

- Capillary electrophoresis with chiral selectors [33]

Stability Studies

- Thermal stability assessment using differential scanning calorimetry

- Solution stability studies under various pH and temperature conditions

- Long-term storage stability under recommended conditions [34]

The analytical validation process must comply with relevant pharmacopeial standards and regulatory guidelines, ensuring that the final product meets all specified quality criteria for its intended application in peptide synthesis [35].